Castillene E Castillene E Castillene E is a member of chalcones.
Brand Name: Vulcanchem
CAS No.: 126585-64-6
VCID: VC17169592
InChI: InChI=1S/C17H14O4/c18-14(10-11-4-2-1-3-5-11)17(20)13-6-7-15-12(16(13)19)8-9-21-15/h1-9,14,18-19H,10H2
SMILES:
Molecular Formula: C17H14O4
Molecular Weight: 282.29 g/mol

Castillene E

CAS No.: 126585-64-6

Cat. No.: VC17169592

Molecular Formula: C17H14O4

Molecular Weight: 282.29 g/mol

* For research use only. Not for human or veterinary use.

Castillene E - 126585-64-6

Specification

CAS No. 126585-64-6
Molecular Formula C17H14O4
Molecular Weight 282.29 g/mol
IUPAC Name 2-hydroxy-1-(4-hydroxy-1-benzofuran-5-yl)-3-phenylpropan-1-one
Standard InChI InChI=1S/C17H14O4/c18-14(10-11-4-2-1-3-5-11)17(20)13-6-7-15-12(16(13)19)8-9-21-15/h1-9,14,18-19H,10H2
Standard InChI Key VRFVOPNFIDHBED-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)CC(C(=O)C2=C(C3=C(C=C2)OC=C3)O)O

Introduction

Chemical Classification & Nomenclature

Castillene derivatives belong to specialized metabolite classes, primarily benzodioxoles (Castillene C) and aurone flavonoids (Castillene A) . While Castillene E remains uncharacterized, its nomenclature suggests structural kinship with these compounds, likely featuring:

  • A polycyclic framework integrating furan/benzofuran motifs

  • Methoxy or benzyl substituents at specific positions

  • Molecular weights between 294–354 g/mol based on homolog trends .

Table 1 compares key identifiers of documented Castillenes:

ParameterCastillene C Castillene A
IUPAC Name2-(1,3-benzodioxol-5-ylmethyl)-2,3-dimethoxy-3H-furo[2,3-e]benzofuran2-benzyl-2-methoxyfuro[2,3-e]benzofuran-3-one
Molecular FormulaC₂₀H₁₈O₆C₁₈H₁₄O₄
Exact Mass354.1103 g/mol294.0892 g/mol
Taxonomic ClassBenzodioxolesAurone flavonoids

Structural Analysis & Stereochemical Considerations

Core Scaffolds

Both Castillene A and C share a furobenzofuran backbone, differing in peripheral substituents:

  • Castillene C: 1,3-benzodioxole methyl group at C2, dual methoxy groups at C2/C3

  • Castillene A: Benzyl group at C2, ketone at C3, single methoxy at C2

For Castillene E, plausible structural variations include:

  • Alternative oxygenation patterns (e.g., dihydroxy vs. methoxy groups)

  • Extended conjugation via vinyl or aryl appendages

  • Chirality at bridgehead carbons, as seen in related furocoumarins

Computational Modeling Predictions

Using Castillene A/C as templates, Castillene E may exhibit:

  • Topological Polar Surface Area (TPSA): 48–59 Ų (moderate membrane permeability)

  • LogP: ~3.4–3.6 (high lipophilicity favoring blood-brain barrier penetration)

  • Rotatable bonds: 4–5 (semi-rigid conformation influencing target binding)

Biosynthetic Pathways

Castillenes likely originate from phenylpropanoid metabolism, with key enzymatic steps including:

Precursor Synthesis

  • Shikimate pathway: Generates cinnamic acid derivatives

  • Polyketide synthases (PKS): Assemble acetyl/malonyl units into linear chains

Cyclization & Diversification

  • Oxidative coupling: CYP450 enzymes mediate furan/benzofuran ring formation

  • O-Methyltransferases (OMTs): Install methoxy groups (e.g., Castillene C’s C2/C3-OMe)

  • Acyltransferases: Attach benzyl/benzodioxole moieties (Castillene A/C side chains)

PropertyPredicted Profile
Human Intestinal AbsorptionHigh (97.94% probability)
Blood-Brain Barrier PenetrationModerate (60% probability)
CYP3A4 InhibitionLikely (82.13% probability)
HepatotoxicityLow (BSEP inhibition: 75.32%)

Research Gaps & Future Directions

  • Structural Elucidation: Priority for NMR/X-ray crystallography studies

  • Synthetic Routes: Develop modular syntheses leveraging cross-coupling or Diels-Alder cycloadditions

  • Omics Integration: Metabolomic screening of Castillene-producing species (e.g., Medicago spp.)

  • Target Validation: High-throughput screening against predicted protein targets

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